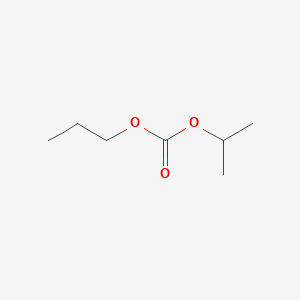
Propan-2-yl propyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl propyl carbonate is an organic compound that belongs to the class of carbonates. It is a colorless liquid with a mild odor and is used in various industrial and scientific applications. The compound is known for its stability and versatility, making it a valuable component in different chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
Propan-2-yl propyl carbonate can be synthesized through the reaction of propan-2-ol (isopropanol) with propyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the reaction proceeds smoothly and to prevent any side reactions.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous flow process. This method involves the continuous mixing of propan-2-ol and propyl chloroformate in a reactor, with the reaction being catalyzed by a base. The product is then purified through distillation to remove any impurities and unreacted starting materials.
化学反应分析
Types of Reactions
Propan-2-yl propyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to produce propan-2-ol and propyl alcohol.
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form carbon dioxide and water.
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, temperature range of 25-50°C.
Oxidation: Potassium permanganate or chromic acid, acidic or basic medium, temperature range of 50-100°C.
Substitution: Nucleophiles such as amines or alcohols, temperature range of 0-25°C.
Major Products Formed
Hydrolysis: Propan-2-ol and propyl alcohol.
Oxidation: Carbon dioxide and water.
Substitution: Various substituted carbonates depending on the nucleophile used.
科学研究应用
Propan-2-yl propyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of other carbonates and esters.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its excellent solvent properties.
作用机制
The mechanism of action of propan-2-yl propyl carbonate involves its ability to act as a carbonyl donor in various chemical reactions. The carbonate group can undergo nucleophilic attack, leading to the formation of new carbon-oxygen bonds. This property makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved include interactions with nucleophiles such as amines and alcohols, resulting in the formation of substituted carbonates.
相似化合物的比较
Similar Compounds
Propan-2-ol (Isopropanol): A primary alcohol used as a solvent and disinfectant.
Propyl Chloroformate: An ester used in the synthesis of carbonates and carbamates.
Ethyl Carbonate: A similar carbonate compound used in organic synthesis.
Uniqueness
Propan-2-yl propyl carbonate is unique due to its combination of stability, reactivity, and versatility. Unlike other carbonates, it can undergo a wide range of chemical reactions, making it a valuable intermediate in various chemical processes. Its ability to act as a carbonyl donor and its compatibility with different nucleophiles further enhance its utility in scientific research and industrial applications.
属性
CAS 编号 |
119812-13-4 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC 名称 |
propan-2-yl propyl carbonate |
InChI |
InChI=1S/C7H14O3/c1-4-5-9-7(8)10-6(2)3/h6H,4-5H2,1-3H3 |
InChI 键 |
YSXQKGSCQVYVQV-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















